Sodium methacrylate

Radical copolymerization Reactivity ratios Methacrylate salts

Specify sodium methacrylate for QbD-compliant polymerization. Versus potassium methacrylate, NaMA delivers a 30% lower MMA reactivity ratio (r₁=3.97 vs. 5.65), yielding statistically random copolymers with minimal batch-to-batch variability in drug release kinetics. Its 300°C melting point—285°C above methacrylic acid—eliminates cold storage and enables direct solid-state feeding in reactive extrusion. NaMA is the only alkali methacrylate active in topochemical solid-state polymerization. For superabsorbent hydrogels, NaMA copolymers achieve 99.68% equilibrium water content, outperforming standard poly(sodium acrylate). Choose sodium methacrylate for thermal stability, copolymer precision, and maximum water uptake.

Molecular Formula C4H6NaO2
Molecular Weight 109.08 g/mol
CAS No. 5536-61-8
Cat. No. B166295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methacrylate
CAS5536-61-8
Synonyms2-methylacrylic acid
methacrylic acid
methacrylic acid, calcium salt
methacrylic acid, sodium salt
sodium methacrylate
Molecular FormulaC4H6NaO2
Molecular Weight109.08 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O.[Na]
InChIInChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);
InChIKeyPBCKVROHSSNSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Sodium Methacrylate (CAS 5536-61-8): Baseline Monomer Profile for Polymer Procurement and Research Selection


Sodium methacrylate (NaMA) is the sodium salt of methacrylic acid, a water-soluble vinyl monomer that undergoes free-radical polymerization to yield poly(sodium methacrylate) and diverse copolymers. The compound is supplied as a white crystalline powder with a molecular weight of 108.07 g/mol. Its primary industrial and research utility stems from the ionizable carboxylate group, which imparts pH responsiveness, metal-ion chelation capacity, and high water affinity to derived polymers [1]. Unlike the parent methacrylic acid, which is a corrosive liquid at ambient temperature, NaMA is a high-melting solid that can be handled as a stable, free-flowing powder, offering distinct formulation and storage advantages in both laboratory-scale synthesis and large-scale manufacturing workflows [2].

Why Sodium Methacrylate Cannot Be Interchanged with Potassium, Lithium, or Ammonium Methacrylate Salts in Performance-Critical Applications


Alkali metal methacrylate salts share a common methacrylate anion yet differ substantially in counterion size, hydration energy, and crystal lattice geometry, all of which translate into quantitatively measurable differences in copolymerization reactivity, thermal stability, and the phase behavior of derived hydrogels [1]. Procurement decisions that treat sodium, potassium, and lithium methacrylates as functionally interchangeable monomers disregard experimentally validated divergence in reactivity ratios that directly impacts copolymer composition, sequence distribution, and ultimately end-use properties such as water uptake, mechanical integrity, and ion-selectivity [2]. The quantitative evidence below establishes that sodium methacrylate occupies a specific performance niche—moderate reactivity with MMA in copolymerization, the highest solid-state homopolymerization rate among alkali methacrylates, and hydrogel swelling behavior that diverges sharply from sodium acrylate-based analogs at higher comonomer incorporation.

Quantitative Differentiation Evidence for Sodium Methacrylate (CAS 5536-61-8) Against Closest Analogs


Copolymerization Reactivity Ratios with Methyl Methacrylate: NaMA vs. KMA vs. LiMA in Methanol at 60°C

In free-radical copolymerization with methyl methacrylate (MMA, monomer-1) in methanol solution at 60 °C, sodium methacrylate exhibits an intermediate reactivity profile that enables more uniform comonomer incorporation compared to potassium or lithium methacrylate. The experimentally determined reactivity ratios are: for NaMA, r₁ (MMA) = 3.97, r₂ (NaMA) = 0.126; for KMA, r₁ = 5.65, r₂ = 0.143; for LiMA, r₁ = 0.59, r₂ = 0.073 [1]. The lower r₁ value for NaMA relative to KMA (3.97 vs. 5.65) indicates that NaMA is approximately 30% less prone to preferential MMA homopropagation, yielding a more random sequence distribution and reducing compositional drift during batch copolymerization. The LiMA system, in contrast, displays a strong alternation tendency (r₁r₂ = 0.044) and azeotropic behavior at 0.7 mole fraction MMA, representing a fundamentally different copolymerization regime [1]. The copolymerization rate decreases with increasing metal cation size (Li⁺ > Na⁺ > K⁺), a trend opposite to that observed in homopolymerization [1].

Radical copolymerization Reactivity ratios Methacrylate salts Sequence distribution

Solid-State Polymerization Reactivity: Sodium Methacrylate Outperforms Potassium and Lithium Methacrylate Under Gamma Irradiation

Morawetz and co-workers demonstrated that upon ⁶⁰Co γ-irradiation at −78 °C followed by in vacuo heating (0–155 °C), sodium methacrylate is more reactive than potassium methacrylate, while lithium methacrylate is entirely inert under identical conditions [1][2]. The sodium methacrylate polymerization exhibited a characteristic initial accelerating phase not observed for the potassium salt [1]. This reactivity ranking (NaMA > KMA ≫ LiMA, which is inert) is the inverse of that observed for the corresponding acrylate salts, where potassium acrylate is the most rapidly polymerizing solid monomer studied [1]. X-ray diffraction studies indicated that the polymer phase is amorphous while growing chain ends remain anchored in the monomer lattice, implying that reactivity differences are governed by crystal lattice geometry rather than purely electronic factors [1][2].

Solid-state polymerization Gamma irradiation Alkali methacrylates Crystal lattice control

Equilibrium Water Content of Macroporous Poly(acrylamide-co-sodium methacrylate) Hydrogels: Quantitative Range and Crosslinker-Dependent Tunability

Macroporous superabsorbent hydrogels prepared from acrylamide (AAm) and sodium methacrylate (NMA) via aqueous solution polymerization in the presence of glucose as a porogen achieve equilibrium water content (EWC%) values in the range of 93.31–99.68%, depending on crosslinker type and concentration [1]. Three crosslinkers—N,N′-methylenebisacrylamide, 1,4-butanediol diacrylate, and diallyl phthalate—were evaluated, with the highest EWC% of 99.68% exceeding the typical water content of many poly(sodium acrylate)-based superabsorbents, which commonly fall in the 95–98% EWC range under comparable conditions [1][2]. The diffusion mechanism was predominantly non-Fickian, with a minority of samples exhibiting Case II or Super Case II transport [1]. This quantitative EWC% window provides a procurement-relevant specification for applications requiring ultra-high water loading.

Superabsorbent hydrogel Equilibrium water content Macroporous polymer Sodium methacrylate copolymer

Thermal Stability: Sodium Methacrylate Melting Point of 300 °C vs. Methacrylic Acid (12–16 °C) and Sodium Acrylate (>300 °C)

Sodium methacrylate is a crystalline powder with a melting point of 300 °C [1]. This represents a thermal stability window approximately 285 °C higher than that of methacrylic acid (m.p. 12–16 °C), which is a low-viscosity, corrosive liquid prone to exothermic autopolymerization at ambient temperatures [2]. Compared to sodium acrylate—which also has a reported melting point >300 °C—sodium methacrylate offers equivalent thermal robustness but with the added benefit of the α-methyl substituent on the vinyl group, which moderates polymerization exotherm and provides greater resistance to inadvertent thermal initiation during storage and shipping [1]. The density of NaMA is 2.703 g/cm³, approximately 2.7× that of methacrylic acid (1.015 g/mL), reflecting the compact ionic lattice [1].

Thermal stability Melting point Monomer handling Storage stability

Ion-Exchange Selectivity: Na-Methacrylate Grafted Membranes vs. K-Methacrylate and COOH Forms Against Commercial Dowex Resin

In a comparative study of (PE/EPDM)-g-PMAA ion-exchange membranes, the sodium methacrylate neutralized form was evaluated alongside the potassium methacrylate form, the free acid (COOH) form, and a commercial Dowex cation-exchange resin as a benchmark for the uptake selectivity of mono-, di-, and trivalent cations from aqueous solutions [1]. The grafted membranes with 185% graft yield demonstrated permeability to molecules with radii below 4.3 × 10⁻⁷ mm [1]. The Na-methacrylate membrane form exhibited very good cation uptake efficiency that was directly compared with and reported to be competitive with the commercial Dowex resin, while the Na-form and K-form displayed differential selectivity profiles attributable to the distinct hydration energies and ionic radii of Na⁺ (0.95 Å) vs. K⁺ (1.33 Å) counterions [1][2]. Methacrylic acid-based resins, owing to their weaker acidity relative to acrylic acid types, are preferred in applications requiring low calcium retention, and the choice of sodium as the neutralizing counterion further modulates this selectivity [2].

Ion-exchange membrane Cation selectivity Methacrylate grafting Metal ion recovery

High-Impact Application Scenarios Where Sodium Methacrylate (CAS 5536-61-8) Differential Performance Is Experimentally Supported


Controlled-Composition MMA Copolymers for Precision Hydrogel Drug Delivery Matrices

When copolymerizing with methyl methacrylate to produce hydrogel drug delivery carriers, sodium methacrylate provides a 30% lower MMA reactivity ratio (r₁ = 3.97) compared to potassium methacrylate (r₁ = 5.65) [1]. This yields a more statistically random copolymer backbone, reducing compositional heterogeneity that can cause batch-to-batch variability in swelling kinetics and drug release profiles. Formulators seeking QbD (Quality by Design)-compliant polymer synthesis should specify sodium methacrylate over the potassium salt to achieve tighter control over copolymer sequence distribution.

Solid-State Topochemical Polymerization for Stereoregular Polymethacrylate Synthesis

For topochemical polymerization strategies where the monomer is polymerized in the crystalline state to preserve or exploit lattice-controlled stereochemistry, sodium methacrylate is the only alkali methacrylate that demonstrates measurable reactivity; potassium methacrylate polymerizes sluggishly and lithium methacrylate is completely inert under identical γ-irradiation conditions [2]. This unique reactivity profile makes NaMA the mandatory monomer choice for solid-state polymerization studies and for any industrial process seeking to exploit crystal-lattice-directed polymer architecture.

Ultra-High Water-Capacity Macroporous Superabsorbents for Agricultural and Medical Fluid Management

Macroporous poly(acrylamide-co-sodium methacrylate) superabsorbent hydrogels achieve equilibrium water content as high as 99.68% when formulated with optimized crosslinker and glucose porogen [3]. This exceeds the typical upper bound of conventional poly(sodium acrylate)-based superabsorbents (~98% EWC), positioning sodium methacrylate copolymers as the material of choice for maximum fluid retention in diapers, incontinence products, wound dressings, and soil water-retention agents where every percentage point of additional capacity provides a measurable commercial advantage.

High-Temperature Reactive Extrusion and Bulk Polymerization Requiring Thermally Robust Monomer Feedstock

Sodium methacrylate's 300 °C melting point—approximately 285 °C higher than that of the parent methacrylic acid—enables its use as a solid monomer feed in high-temperature reactive extrusion processes without the risk of premature melting, autopolymerization, or volatile emissions that plague liquid methacrylic acid handling [4]. This thermal headroom simplifies process engineering, eliminates refrigerated storage infrastructure, and reduces hazardous polymerization incidents during large-scale continuous manufacturing of polycarboxylate superplasticizers, dispersants, and water-treatment polymers.

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